Methyl 3-amino-8-bromoquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-8-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-8-bromoquinoline-2-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-8-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or amines in the presence of a base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
Methyl 3-amino-8-bromoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industrial Applications: Employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-8-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminoquinoline-2-carboxylate
- 8-Bromoquinoline-2-carboxylate
- Methyl 3-amino-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-amino-8-bromoquinoline-2-carboxylate is unique due to the presence of both amino and bromo substituents on the quinoline ring.
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 3-amino-8-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)5-6-3-2-4-7(12)9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
KRWOQKXXOMMDDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC=C(C2=N1)Br)N |
Origin of Product |
United States |
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